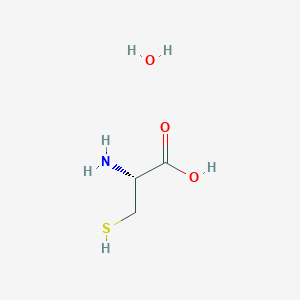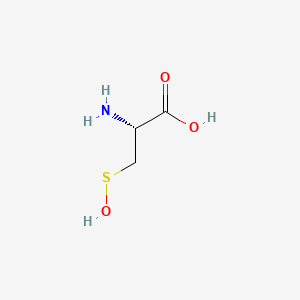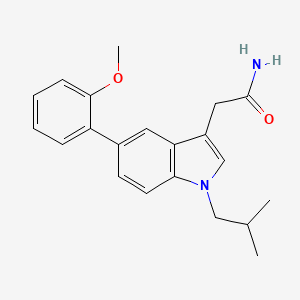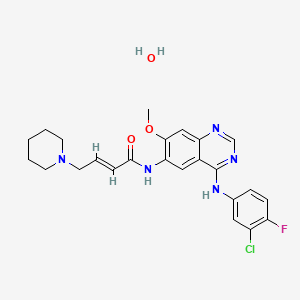![molecular formula C18H18Cl2N6OS B606985 N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DC-120 is a chemical compound known for its role as an ATP-competitive inhibitor of the AKT kinase. This compound has shown significant potential in suppressing the proliferation of liver cancer cells and inducing apoptosis both in vitro and in vivo . The molecular formula of DC-120 is C18H18Cl2N6OS, and it has a molecular weight of 437.35 g/mol .
Applications De Recherche Scientifique
DC-120 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AKT signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating liver cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the AKT pathway.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DC-120 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thiazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the thiazole ring.
Introduction of the pyrimidine moiety: The pyrimidine ring is introduced through a series of reactions involving nucleophilic substitution and cyclization.
Final coupling: The final step involves coupling the thiazole and pyrimidine intermediates under specific conditions to form DC-120.
Industrial Production Methods
Industrial production of DC-120 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring that the reactions are carried out under optimal conditions to maximize yield and purity.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and quality of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
DC-120 undergoes several types of chemical reactions, including:
Oxidation: DC-120 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in DC-120.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Mécanisme D'action
DC-120 exerts its effects by inhibiting the activity of the AKT kinase. It competes with ATP for binding to the kinase, thereby blocking the phosphorylation of downstream molecules in the AKT signaling pathway . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
MK-2206: Another AKT inhibitor with a similar mechanism of action.
GSK690693: An ATP-competitive inhibitor of AKT with comparable effects on cell proliferation and apoptosis.
Perifosine: An oral AKT inhibitor that also targets the AKT signaling pathway.
Uniqueness of DC-120
DC-120 is unique in its specific binding affinity and potency as an AKT inhibitor. It has shown significant efficacy in preclinical studies, particularly in liver cancer models, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C18H18Cl2N6OS |
|---|---|
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H18Cl2N6OS/c1-22-18-23-5-4-14(26-18)17-24-9-15(28-17)16(27)25-12(8-21)6-10-2-3-11(19)7-13(10)20/h2-5,7,9,12H,6,8,21H2,1H3,(H,25,27)(H,22,23,26) |
Clé InChI |
PFYLLYYLCPZDMP-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CC(=N1)C2=NC=C(S2)C(=O)NC(CC3=C(C=C(C=C3)Cl)Cl)CN |
SMILES canonique |
CNC1=NC=CC(=N1)C2=NC=C(S2)C(=O)NC(CC3=C(C=C(C=C3)Cl)Cl)CN |
Apparence |
white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DC120; DC 120; DC120. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)



![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)


